3-(2-Phenoxyphenyl)azetidine
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Overview
Description
3-(2-Phenoxyphenyl)azetidine is a compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Phenoxyphenyl)azetidine, can be achieved through various methods. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that have been addressed through recent advancements .
Industrial Production Methods
Industrial production of azetidines often involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are optimized for large-scale production to meet the demands of various applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2-Phenoxyphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to interact with various enzymes and receptors in biological systems . These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
3-(2-Phenoxyphenyl)azetidine is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it suitable for various applications that require specific reactivity and stability profiles .
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-(2-phenoxyphenyl)azetidine |
InChI |
InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-15-9-5-4-8-14(15)12-10-16-11-12/h1-9,12,16H,10-11H2 |
InChI Key |
VKQSFDKMBJDWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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